N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes methoxy, methyl, and nitrophenyl groups attached to a triazolopyrimidine core
Preparation Methods
The synthesis of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent attachment of the various substituents. The synthetic route may involve the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.
Attachment of Substituents: The methoxy, methyl, and nitrophenyl groups are introduced through various reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Final Coupling: The final step involves coupling the triazolopyrimidine core with the carboxamide group under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for further analysis or modification.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other triazolopyrimidine derivatives, such as:
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-aminophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: The presence of a chlorine atom can affect the compound’s reactivity and interactions with molecular targets.
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: The hydroxyl group can introduce additional hydrogen bonding interactions, influencing the compound’s properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O4/c1-16-12-14-18(15-13-16)25-30-27-28-17(2)23(26(34)29-20-9-5-7-11-22(20)37-3)24(32(27)31-25)19-8-4-6-10-21(19)33(35)36/h4-15,24H,1-3H3,(H,29,34)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPFMQIXXSCSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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